2-Chloro-5-(3-trifluoromethylbenzoyl)pyridine
Overview
Description
“2-Chloro-5-(3-trifluoromethylbenzoyl)pyridine” is a chemical compound . It is used in the synthesis of several crop-protection products .
Synthesis Analysis
The synthesis and applications of trifluoromethylpyridines (TFMP) and its derivatives, including “this compound”, have been extensively studied in the agrochemical and pharmaceutical industries . Among TFMP derivatives, 2,3-dichloro-5-(trifluoromethyl)-pyridine (2,3,5-DCTF), which is used as a chemical intermediate for the synthesis of several crop-protection products, is in the highest demand .Molecular Structure Analysis
The molecular formula of “this compound” is C13H7ClF3NO . The InChI code is 1S/C14H6ClF6NO/c15-10-5-9 (14 (19,20)21)6-22-11 (10)12 (23)7-2-1-3-8 (4-7)13 (16,17)18/h1-6H .Chemical Reactions Analysis
The major use of TFMP derivatives, including “this compound”, is in the protection of crops from pests . More than 20 new TFMP-containing agrochemicals have acquired ISO common names .Scientific Research Applications
Fluorescent Probes for Mercury Ion
A study demonstrated the use of novel imidazo[1,2-a]pyridine derivatives, including 1-(6-chloro-3-(5-chloropyridin-2-ylamino)imidazo[1,2-a]pyridin-2-yl)-2-ethylbutan-1-one, as efficient fluorescent probes for mercury ion detection in both acetonitrile and buffered aqueous solution. This application underscores the compound's potential in environmental monitoring and safety (Shao et al., 2011).
Synthesis of Novel Compounds
In the field of organic synthesis, 2-Chloro-5-(3-trifluoromethylbenzoyl)pyridine has been utilized as a starting material or intermediate for various novel compounds. For instance, the first synthesis of 4-chloro-2,2-difluoro[1,3]dioxole[4,5-c]pyridine was reported, highlighting its potential in creating diverse molecular structures (Catalani et al., 2010).
Trifluoroacetylation of Arenes
The compound has been used in the trifluoroacetylation of arenes under Friedel–Crafts conditions. This application is significant in the field of chemical synthesis, where it helps in creating trifluoromethyl aryl ketones (Keumi et al., 1990).
Formation of N-Heterocyclic Complexes
This compound plays a role in the formation of N-heterocyclic complexes of metals like rhodium and palladium. These complexes have potential applications in catalysis and material science (Simons et al., 2003).
Synthesis of Luminescent Compounds
The compound has been employed in synthesizing luminescent rhenium(I) tricarbonyl complexes. These complexes exhibit potential applications in the development of new materials for optoelectronics (Li et al., 2012).
Synthesis of Polycyclic Systems
It has also been used in synthesizing fused heterocycles with a pyridine ring, showing its versatility in organic chemistry and potential in developing biologically active compounds (Bozzo & Pujol, 1996).
Preparation of Soluble Polyimides
Finally, this compound has been used in the synthesis of soluble polyimides, indicating its significance in material science, particularly in the development of new polymers with specific properties (Zhang et al., 2007).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
(6-chloropyridin-3-yl)-[3-(trifluoromethyl)phenyl]methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7ClF3NO/c14-11-5-4-9(7-18-11)12(19)8-2-1-3-10(6-8)13(15,16)17/h1-7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVZFAPOUXFVZBF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C(=O)C2=CN=C(C=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7ClF3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601192397 | |
Record name | (6-Chloro-3-pyridinyl)[3-(trifluoromethyl)phenyl]methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601192397 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1187168-00-8 | |
Record name | (6-Chloro-3-pyridinyl)[3-(trifluoromethyl)phenyl]methanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1187168-00-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (6-Chloro-3-pyridinyl)[3-(trifluoromethyl)phenyl]methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601192397 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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